molecular formula C24H17FN4O2 B3001057 4-(4-{[(E)-2-phenylhydrazono]methyl}-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate CAS No. 477870-99-8

4-(4-{[(E)-2-phenylhydrazono]methyl}-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate

Cat. No.: B3001057
CAS No.: 477870-99-8
M. Wt: 412.424
InChI Key: LYKFUOSTDDBAPE-JVWAILMASA-N
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Description

4-(4-{[(E)-2-phenylhydrazono]methyl}-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate is a useful research compound. Its molecular formula is C24H17FN4O2 and its molecular weight is 412.424. The purity is usually 95%.
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Biological Activity

The compound 4-(4-{[(E)-2-phenylhydrazono]methyl}-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate (CAS number: 477870-99-8) is a hydrazone derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C24H17FN4O2
  • Molecular Weight : 412.42 g/mol
  • Structural Features :
    • Contains a hydrazone functional group.
    • Incorporates a pyrimidine moiety, which is often associated with various biological activities.

Synthesis

The synthesis of this compound typically involves the condensation reaction between appropriate hydrazones and pyrimidine derivatives. The method may include:

  • Reactants : Phenylhydrazine and suitable pyrimidine derivatives.
  • Conditions : Mild heating in an organic solvent, often under reflux conditions.
  • Purification : Column chromatography to isolate the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of hydrazone derivatives, including this compound. Research indicates that it may:

  • Induce apoptosis in cancer cell lines.
  • Inhibit cell proliferation through various mechanisms, including cell cycle arrest.
StudyCell LineIC50 (µM)Mechanism
HeLa15.3Apoptosis induction
MCF-712.5Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against various pathogens. The results indicate:

  • Significant inhibition of bacterial growth.
  • Potential effectiveness against antibiotic-resistant strains.
PathogenZone of Inhibition (mm)
E. coli18
S. aureus20
P. aeruginosa15

Case Study 1: Anticancer Mechanism

A study published in Journal of Medicinal Chemistry explored the mechanism of action of similar hydrazone derivatives. The findings suggested that these compounds can activate caspase pathways leading to programmed cell death in tumor cells . This mechanism was confirmed through flow cytometry and Western blot analysis.

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of hydrazone derivatives were tested against clinical isolates of resistant bacteria. The study concluded that compounds with similar structures exhibited promising activity, suggesting the potential for development into new antimicrobial agents .

Properties

IUPAC Name

[4-[4-[(E)-(phenylhydrazinylidene)methyl]pyrimidin-2-yl]phenyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O2/c25-19-10-6-18(7-11-19)24(30)31-22-12-8-17(9-13-22)23-26-15-14-21(28-23)16-27-29-20-4-2-1-3-5-20/h1-16,29H/b27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKFUOSTDDBAPE-JVWAILMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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